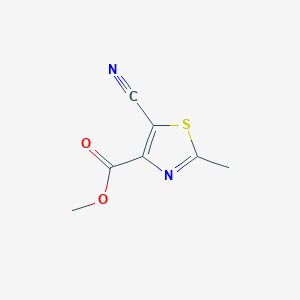

Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-4-9-6(7(10)11-2)5(3-8)12-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEZORQKKGFZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its molecular structure. Some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .

The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

The action of thiazole derivatives can be influenced by various environmental factors. For example, certain conditions such as pH and temperature can affect the stability of these compounds .

Biological Activity

Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring is recognized as a potent pharmacophore, contributing to various therapeutic effects due to its structural versatility and ability to interact with biological targets.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a cyano group and a carboxylate moiety, enhancing its reactivity and potential biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens. For instance, compounds derived from thiazoles have been reported to possess minimum inhibitory concentration (MIC) values in the range of 3.92–4.01 mM against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (mM) |

|---|---|---|

| 5b | C. albicans | 3.92 |

| 5c | A. niger | 4.01 |

These findings suggest that structural modifications on the thiazole ring can enhance antimicrobial efficacy.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. This compound has been implicated in cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The cytotoxic activity is often evaluated using MTT assays, where IC50 values are determined to assess potency.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | HepG2 | 1.61 |

| 10 | MCF-7 | 1.98 |

The presence of specific substituents on the thiazole ring significantly influences the anticancer activity, with electron-donating groups enhancing potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole scaffold can lead to improved biological activity. For example:

- Electron-withdrawing groups at specific positions increase lipophilicity and enhance interaction with biological targets.

- The incorporation of methyl groups at certain positions has been shown to augment anticancer effects .

Case Studies

A notable study involving the synthesis of novel thiazole derivatives demonstrated their potential as selective anticancer agents. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Agricultural Applications

Pesticide Development

Methyl 5-cyano-2-methyl-1,3-thiazole-4-carboxylate has been explored as a potential pesticide due to its biological activity against various pests and pathogens. The compound has shown efficacy in controlling insect pests and plant diseases, making it a candidate for developing new agricultural chemicals.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when treated with this compound compared to untreated controls.

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

| Spider Mites | 75 | 80 |

Fungicide Properties

The compound has also been tested for fungicidal activity. It demonstrated effectiveness against several fungal pathogens that affect crops, which could lead to its use as a fungicide in integrated pest management strategies.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways. One common method involves the reaction of thiazole derivatives with cyanoacetic acid and methylating agents.

Synthesis Process Overview

- Starting Materials: Thiazole derivative, cyanoacetic acid, and methylating agent.

- Reaction Conditions: Typically conducted under reflux conditions with appropriate solvents.

- Purification: The product is purified using crystallization or chromatography techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.